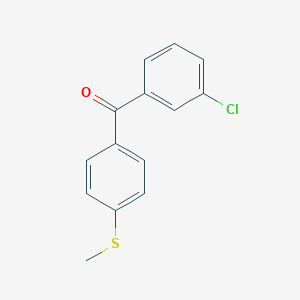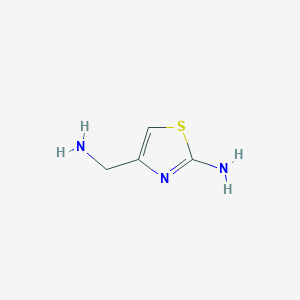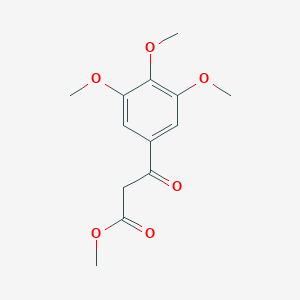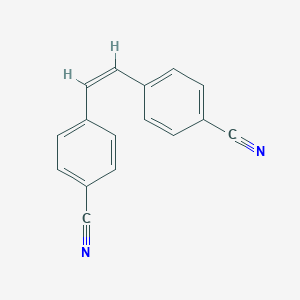
3-Chloro-4'-(methylthio)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4’-(methylthio)benzophenone is a specialty product for proteomics research . It has a molecular formula of C14H11ClOS and a molecular weight of 262.75 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4’-(methylthio)benzophenone consists of a benzophenone core with a chlorine atom on one phenyl ring and a methylthio group on the other .Applications De Recherche Scientifique
Oxetane Synthesis
3-Chloro-4'-(methylthio)benzophenone has been used in the synthesis of oxetanes. Research demonstrates that methyl vinyl sulphides, when exposed to photochemical addition with benzophenone, predominantly yield 3-methylthio-oxetanes. These compounds are formed with a selectivity for the trans-4-alkyl-3-methylthio configuration, highlighting the potential for stereochemical control in oxetane synthesis (Morris, Smith, & Walsh, 1987).
Environmental Degradation and Toxicity
Studies on benzophenone derivatives, including this compound, have shown their environmental presence, degradation pathways, and potential toxicity. For instance, the transformation and acute toxicity of 4-hydroxyl benzophenone in water treatment processes have been investigated, revealing the formation of toxic by-products after chlorination disinfection. This suggests the ecological risks associated with the chlorination of benzophenone derivatives (Liu, Wei, Liu, & Du, 2016).
Photocatalytic Degradation
The photocatalytic degradation of Benzophenone-3 (BP-3), a related compound, has been explored using PbO/TiO2 and Sb2O3/TiO2 photocatalysts. This research highlights the potential for advanced oxidation processes in mitigating the environmental impact of UV filters like this compound. The study optimized various degradation parameters and proposed a degradation mechanism based on the identification of byproducts through GC-MS analysis (Wang, Deb, Srivastava, Iftekhar, Ambat, & Sillanpää, 2019).
Biodegradation
The isolation of a novel benzophenone-3-degrading bacterium, Methylophilus sp. strain FP-6, demonstrates the biological pathways for the degradation of benzophenone derivatives. This research opens up new avenues for bioremediation techniques to remove harmful benzophenone compounds from the environment, potentially applicable to this compound (Jin, Geng, Pang, Zhang, Wang, Ji, Li, & Guan, 2019).
Stability and Toxicity of Chlorinated Derivatives
Research focusing on the stability and toxicity of chlorinated benzophenone-type UV filters in water, such as benzophenone-3 (BP3) and benzophenone-4 (BP4), has implications for understanding the environmental behavior of this compound. These studies provide insights into the formation of chlorinated products, their photostability, and toxicity, crucial for assessing the ecological risks associated with the use of such compounds (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).
Propriétés
IUPAC Name |
(3-chlorophenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNJUYUSDLKVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374016 |
Source


|
| Record name | 3-Chloro-4'-(methylthio)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197438-99-6 |
Source


|
| Record name | 3-Chloro-4'-(methylthio)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)






![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)


![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)

